molecular formula C17H15BrN4O B3731153 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3731153
M. Wt: 371.2 g/mol
InChI Key: HTHSFEBKWJYOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. BPP is a small molecule that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activation of STAT3, a transcription factor that plays a key role in cancer. Additionally, 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the replication of HIV and hepatitis B virus.
Biochemical and Physiological Effects
5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and cancer. Additionally, 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to selectively inhibit various signaling pathways in cells. This makes it a useful tool for studying the role of these pathways in various biological processes. Additionally, 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways.
One of the limitations of using 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential toxicity. 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Additionally, 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of research is the development of more potent and selective 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one analogs. Another area of research is the identification of the specific signaling pathways that are inhibited by 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, which could provide insights into the mechanisms of action of this compound. Additionally, further studies are needed to determine the safety and efficacy of 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one as a therapeutic agent for various diseases.

Scientific Research Applications

5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in the field of biomedical research. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer. Additionally, 5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have anti-viral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis B.

properties

IUPAC Name

5-(4-bromophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c18-12-5-3-11(4-6-12)13-7-8-19-15-14(13)16(23)21-17(20-15)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHSFEBKWJYOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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